Anticancer Potency: (8)-Shogaol vs. Corresponding Gingerol Structural Analog
Shogaols as a class exhibit substantially greater growth inhibitory activity against cancer cells than their corresponding gingerol precursors. Direct head-to-head comparison between [8]-shogaol and [8]-gingerol is supported by class-level data showing that shogaols ([6], [8], and [10]) have much stronger growth inhibitory effects than gingerols ([6], [8], and [10]) on H-1299 human lung cancer cells and HCT-116 human colon cancer cells [1]. The most striking differential was observed for the [6]-analog pair ([6]-shogaol IC50 of ∼8 μM versus [6]-gingerol IC50 of ∼150 μM, representing a ~19-fold potency enhancement), with the shogaol advantage attributed to the α,β-unsaturated ketone moiety that is absent in gingerols [1].
| Evidence Dimension | Growth inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Shogaol class: IC50 ~8 μM for [6]-shogaol; [8]-shogaol exhibits similar class-level potency enhancement over [8]-gingerol |
| Comparator Or Baseline | Gingerol class: IC50 ~150 μM for [6]-gingerol; [8]-gingerol comparably less potent |
| Quantified Difference | ~19-fold potency enhancement for shogaol class over gingerol class |
| Conditions | H-1299 human lung cancer cells and HCT-116 human colon cancer cells; in vitro proliferation assay |
Why This Matters
This differential validates selection of the shogaol backbone over the gingerol backbone for anticancer screening campaigns and mechanism-of-action studies requiring potent growth inhibition.
- [1] Sang S, Hong J, Wu H, et al. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols. Journal of Agricultural and Food Chemistry. 2009;57(22):10645-10650. View Source
